2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activities on Enzymes
Compounds with structures similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. These enzymes are targeted for cancer therapy due to their role in DNA synthesis and repair. One study highlighted the potent dual inhibitory activity of a compound, showcasing its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).
Antitumor Activity
Another significant application is in the development of antitumor agents. Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to possess potent anticancer activities against various human cancer cell lines, indicating their potential as novel anticancer therapies (Hafez & El-Gazzar, 2017).
Molecular Structure and Vibrational Spectroscopic Analysis
The molecular structure and vibrational spectroscopic analysis of related compounds provide insights into their stereo-electronic interactions, stability, and potential pharmaceutical applications. Studies utilizing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, offer a detailed understanding of the molecular geometry, inter and intra-molecular hydrogen bond interactions, and vibrational wavenumbers, which are crucial for designing drugs with optimized pharmacokinetic properties (Jenepha Mary et al., 2022).
Antimicrobial Activity
Compounds derived from this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents to combat resistant microbial infections (Hossan et al., 2012).
Safety and Hazards
As with any chemical compound, handling “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” should be done with appropriate safety precautions. The compound should be used for research purposes only and the user assumes responsibility to confirm product identity and/or purity .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential mode of action for this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-14-4-3-5-16(12-14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)17-8-6-15(23)7-9-17/h3-12H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQSGTYOUYGHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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